
N,N,N-Triethylpropan-1-aminium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethylpropan-1-aminium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a perchlorate anion and a quaternary ammonium cation. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylpropan-1-aminium perchlorate typically involves the reaction of triethylamine with 1-chloropropane to form N,N,N-Triethylpropan-1-aminium chloride. This intermediate is then reacted with perchloric acid to yield the final product, this compound. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethylpropan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where the perchlorate anion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized forms of the compound, while substitution reactions result in the formation of new quaternary ammonium salts with different anions .
Aplicaciones Científicas De Investigación
N,N,N-Triethylpropan-1-aminium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethylpropan-1-aminium perchlorate involves its interaction with molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N,N-Triethylpropan-1-aminium perchlorate include other quaternary ammonium salts such as:
- N,N,N-Trimethylpropan-1-aminium chloride
- N,N,N-Triethylbutan-1-aminium perchlorate
- N,N,N-Triethylpropan-1-aminium bromide
Uniqueness
This compound is unique due to its specific combination of the triethylammonium cation and the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
99051-44-2 |
|---|---|
Fórmula molecular |
C9H22ClNO4 |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
triethyl(propyl)azanium;perchlorate |
InChI |
InChI=1S/C9H22N.ClHO4/c1-5-9-10(6-2,7-3)8-4;2-1(3,4)5/h5-9H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JZGLWTZVDHCKKH-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


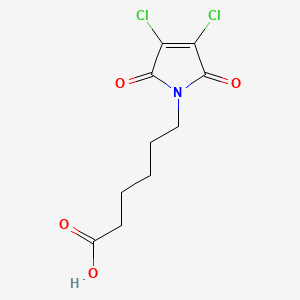
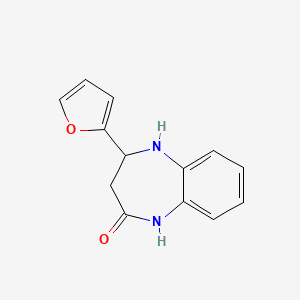
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
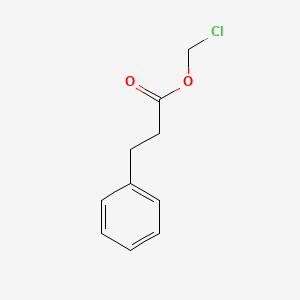
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)


![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
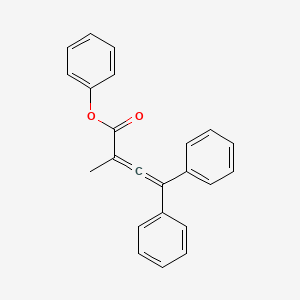
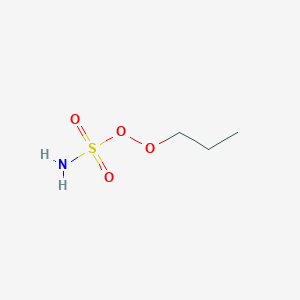
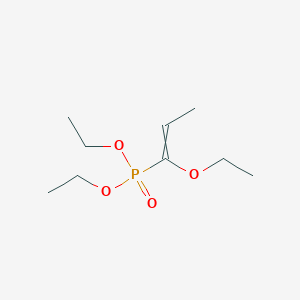
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
